3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol
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Overview
Description
This compound is a chemical with the molecular formula C22H22N4O . It has an average mass of 358.436 Da and a monoisotopic mass of 358.179352 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on a pyrrolo[2,3-d]pyrimidin-4-yl core, which is substituted with a 4-methylphenyl group and a phenyl group .Scientific Research Applications
Synthesis and Enzymatic Activity
Research has demonstrated the synthesis of pyrazolopyrimidine derivatives with specific focus on their inhibitory activity against enzymes such as cyclic GMP phosphodiesterase. These compounds show significant enzymatic and cellular activity, with certain derivatives exhibiting pronounced in vivo activities, suggesting potential therapeutic applications in conditions like hypertension (B. Dumaitre & N. Dodic, 1996) Synthesis and cyclic GMP phosphodiesterase inhibitory activity.
Anticancer and Anti-inflammatory Properties
Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, presenting a promising avenue for developing novel therapeutic agents targeting cancer and inflammation (A. Rahmouni et al., 2016) Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents.
Non-Ulcerogenic Anti-inflammatory Drugs
Another significant application involves the synthesis of pyrazolopyrimidines that act as nonsteroidal anti-inflammatory drugs without ulcerogenic activity, highlighting the potential for safer therapeutic options for inflammation treatment (G. Auzzi et al., 1983) 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones. A new class of nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity.
Antimicrobial Activity
Studies have also focused on the synthesis of pyrazolopyrimidine derivatives with notable antibacterial activities, indicating their potential use in combating microbial infections (A. Rahmouni et al., 2014) Synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives.
Dual Inhibitory Action on Enzymes
Research into pyrrolopyrimidine derivatives has revealed compounds with dual inhibitory action against both thymidylate synthase and dihydrofolate reductase, suggesting significant antitumor properties and offering a dual-targeted approach to cancer therapy (A. Gangjee et al., 2000) Design, synthesis, and X-ray crystal structure of a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase as an antitumor agent.
Phosphodiesterase Inhibition for Cognitive Impairment
The discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1) from pyrazolopyrimidinones highlights their potential application in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Peng Li et al., 2016) Discovery of Potent and Selective Inhibitors of Phosphodiesterase 1 for the Treatment of Cognitive Impairment Associated with Neurodegenerative and Neuropsychiatric Diseases.
Future Directions
The future directions for this compound could involve further studies to elucidate its mechanism of action, potential therapeutic uses, and safety profile. Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
Properties
IUPAC Name |
3-[[7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-16-8-10-18(11-9-16)26-14-19(17-6-3-2-4-7-17)20-21(23-12-5-13-27)24-15-25-22(20)26/h2-4,6-11,14-15,27H,5,12-13H2,1H3,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGKVXODDMOVOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCCO)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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